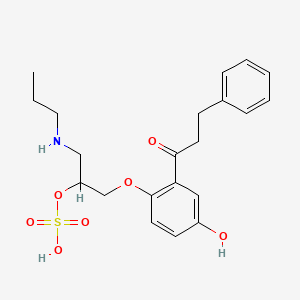
5-Hydroxy Propafenone Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Propafenone Sulfate: is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound, which exhibits pharmacological activity similar to the parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The primary metabolic pathway of propafenone involves ring hydroxylation to form 5-Hydroxy Propafenone, primarily mediated by the cytochrome P450 2D6 enzyme . This hydroxylated metabolite can then be converted to its sulfate form through a sulfation reaction using sulfuric acid or a suitable sulfate donor under controlled conditions .
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone Sulfate typically involves large-scale synthesis of propafenone followed by its metabolic conversion using bioreactors containing cytochrome P450 enzymes. The hydroxylated product is then sulfated using chemical or enzymatic methods to obtain the final sulfate compound .
化学反应分析
Types of Reactions:
Oxidation: 5-Hydroxy Propafenone can undergo further oxidation to form various oxidative metabolites.
Reduction: The compound can be reduced back to propafenone under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidative metabolites of 5-Hydroxy Propafenone.
Reduction: Propafenone.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: 5-Hydroxy Propafenone Sulfate is used as a reference standard in analytical chemistry for the quantification of propafenone and its metabolites in biological samples .
Biology: The compound is studied for its effects on ion channels, particularly the HERG channels, which are critical for cardiac repolarization .
Medicine: this compound is investigated for its antiarrhythmic properties and its potential use in treating various cardiac arrhythmias .
Industry: The compound is used in the pharmaceutical industry for the development and testing of antiarrhythmic drugs .
作用机制
5-Hydroxy Propafenone Sulfate works by blocking sodium channels in cardiac muscle cells, leading to a decrease in excitability and conduction velocity. It also exhibits beta-adrenergic blocking activity, which contributes to its antiarrhythmic effects . The compound binds predominantly to the open state of the HERG channels, inhibiting the HERG current and affecting cardiac repolarization .
相似化合物的比较
Propafenone: The parent compound with similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: A metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness: 5-Hydroxy Propafenone Sulfate is unique due to its specific hydroxylation and sulfation, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and the parent compound .
生物活性
5-Hydroxy Propafenone Sulfate (5-OH-PF-SO₄) is a significant metabolite of the antiarrhythmic drug propafenone, primarily used for treating cardiac arrhythmias. This compound has garnered attention due to its biological activity, particularly its effects on ion channels and potential implications in pharmacotherapy.
The chemical formula of this compound is C₁₉H₂₅NO₄S, with a molecular weight of approximately 437.52 g/mol. It is formed through the metabolic action of cytochrome P-450 enzymes, particularly CYP2D6, in the liver. The sulfate form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.
Metabolic Pathway:
- Enzyme Involvement: CYP2D6 plays a crucial role in converting propafenone into 5-OH-PF-SO₄.
- Bioavailability: The sulfate conjugation increases the compound's solubility in plasma, facilitating its distribution and efficacy in therapeutic applications.
Biological Activity
5-Hydroxy Propafenone exhibits antiarrhythmic properties similar to propafenone but with notable differences in its interaction with ion channels.
Ion Channel Interaction:
- Sodium Channels: Both 5-OH-PF-SO₄ and propafenone act as sodium channel blockers, reducing excitability and conduction velocity in myocardial tissues .
- Potassium Channels: Notably, 5-OH-PF-SO₄ has a higher affinity for human ether-a-go-go-related gene (HERG) potassium channels than propafenone itself. This suggests that it may modulate cardiac action potentials more effectively .
Key Findings from Research:
- In Vitro Studies: Research indicates that 5-OH-PF-SO₄ can shift the midpoint of the activation curve for HERG channels by −7.4 ± 1.1 mV, demonstrating its capacity to influence cardiac repolarization dynamics .
- Comparative Efficacy: In studies comparing the two compounds, 5-OH-PF-SO₄ showed a reduced ability to inhibit HERG currents compared to propafenone but still demonstrated significant blocking effects across all tested membrane potentials .
Pharmacological Implications
The biological activity of this compound extends beyond its role as a metabolite; it has implications for both therapeutic efficacy and safety:
- Drug-Induced Long QT Syndrome: The ability of 5-OH-PF-SO₄ to block HERG channels raises concerns about potential drug-induced long QT syndrome, necessitating careful monitoring during treatment.
- Polypharmacy Considerations: Interactions with other drugs metabolized by CYP2D6 can alter plasma levels of 5-OH-PF-SO₄, which is critical for managing patients on multiple medications .
Case Studies and Clinical Observations
Several clinical observations highlight the importance of understanding the biological activity of this compound:
- Patient Variability: In less than 10% of patients, metabolism of propafenone is impaired due to genetic polymorphisms affecting CYP2D6 activity. This results in diminished formation of 5-OH-PF-SO₄ and altered pharmacokinetics .
- Efficacy in Arrhythmia Management: Clinical cases have shown that patients who metabolize propafenone efficiently experience better control over arrhythmias, attributed to adequate levels of both propafenone and its active metabolite .
Summary Table
| Property | Details |
|---|---|
| Chemical Formula | C₁₉H₂₅NO₄S |
| Molecular Weight | 437.52 g/mol |
| Metabolic Pathway | CYP2D6 |
| Ion Channel Affinity | Higher for HERG than parent compound |
| Clinical Implications | Potential for long QT syndrome; polypharmacy interactions |
属性
分子式 |
C21H27NO7S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
[1-[4-hydroxy-2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H27NO7S/c1-2-12-22-14-18(29-30(25,26)27)15-28-21-11-9-17(23)13-19(21)20(24)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-23H,2,8,10,12,14-15H2,1H3,(H,25,26,27) |
InChI 键 |
UUVDTMZGLJHIMA-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















